molecular formula C19H18N2O2 B2706517 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide CAS No. 2034402-98-5

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide

Cat. No.: B2706517
CAS No.: 2034402-98-5
M. Wt: 306.365
InChI Key: INIQGPCMBMZIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzamide core, a feature present in various pharmacologically active molecules. The isochroman-3-ylmethyl group is a particularly notable structural motif; research into HIV-1 integrase inhibitors has utilized the isochroman scaffold as a key synthetic intermediate, highlighting its relevance in the development of antiviral agents . This suggests potential applications for this compound in similar exploratory biological studies. The specific arrangement of its functional groups makes it a valuable candidate for probing biological mechanisms and structure-activity relationships (SAR). Researchers may investigate its potential as a building block for more complex molecules or as a lead compound itself. Its physicochemical properties, influenced by the cyano and amide substituents, may contribute to desirable characteristics for target engagement. This product is intended for research and development purposes in a controlled laboratory environment only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-21(19(22)15-8-6-14(11-20)7-9-15)12-18-10-16-4-2-3-5-17(16)13-23-18/h2-9,18H,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQGPCMBMZIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to form the isochroman-3-ylmethyl intermediate.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

In an industrial setting, the production of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

One of the notable applications of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide is its potential as an antiviral agent. Research has indicated that modifications of benzamide derivatives can lead to compounds with inhibitory effects against viral enzymes, such as HIV-1 integrase. The structural characteristics of this compound may allow it to interact effectively with viral targets, potentially leading to the development of new antiviral therapies .

Anti-inflammatory Properties

The compound's structural analogs have been studied for their anti-inflammatory properties. Similar compounds have shown promise in reducing inflammation through mechanisms that involve modulation of cytokine production and inhibition of inflammatory pathways. For instance, derivatives of benzamide have been linked to decreased levels of pro-inflammatory cytokines in various experimental models, suggesting a potential therapeutic role in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated the capacity of related compounds to modulate cellular responses associated with inflammation and viral infections. For example, certain benzamide derivatives were found to significantly reduce the production of nitric oxide and pro-inflammatory cytokines in macrophage cultures, indicating their potential as immunomodulatory agents .

In Vivo Efficacy

Animal studies have provided further insights into the efficacy of these compounds in vivo. In models of induced inflammation, compounds similar to 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide exhibited significant reductions in edema and leukocyte migration, which are critical indicators of inflammatory response . These findings support the hypothesis that such compounds could be developed into effective treatments for inflammatory conditions.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship studies on benzamide derivatives highlight the importance of specific functional groups in enhancing biological activity. Modifications at various positions on the benzamide scaffold can lead to significant changes in potency and selectivity towards biological targets. For instance, the introduction of cyano groups has been associated with increased inhibition of target enzymes, making these modifications valuable for drug design .

Summary Table of Findings

Application Description References
Antiviral ActivityPotential inhibitor of HIV-1 integrase; structural modifications enhance activity
Anti-inflammatory EffectsReduces cytokine production and inflammation in vitro and in vivo
Structure-Activity InsightsModifications lead to enhanced potency; critical for drug development

Mechanism of Action

The mechanism of action of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide with structurally related N-methylbenzamide derivatives, emphasizing substituent effects on activity and physicochemical properties.

Table 1: Structural and Functional Comparison of N-Methylbenzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings Reference
4-Cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide Isochroman-3-ylmethyl, 4-cyano ~310.35 (calculated) [Not explicitly stated] Isochroman’s bicyclic ether may enhance metabolic stability and CNS penetration. 4-Cyano group likely influences electronic properties. Target
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-Methoxybenzothiazole, pyridin-3-ylmethyl 407.43 Chagas disease (S. cerevisiae assay) Heterocyclic substituents (benzothiazole, pyridine) improve antiparasitic activity. Moderate purity (89.4%) noted.
U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) 3,4-Dichlorophenyl, dimethylaminocyclohexyl ~366.30 (calculated) μ-Opioid receptor agonist Bulky cyclohexyl group and chloro substituents confer potent euphoric effects. Highlighted for illicit use.
4-Cyano-N-(3-methylisoxazol-5-yl)benzamide 3-Methylisoxazol-5-yl 227.22 [Not specified] Isoxazole ring may enhance solubility. Lacks detailed bioactivity data.
N-(2-Bromo-4,4-dimethyl-3-oxocyclobut-1-en-1-yl)-N-methylbenzamide Brominated cyclobutene ~294.17 (calculated) Bacterial MurA inhibitor Bromine atom critical for MurA targeting. Demonstrates halogenation’s role in antimicrobial design.
2-(4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methylbenzamide Chloropyrazole ~329.80 (calculated) Antimicrobial, photoconductor Spiropyrazoline moiety linked to dual functionality (bioactivity and material science).

Key Structural-Activity Relationship (SAR) Insights

This bulk may limit off-target interactions but could reduce solubility. U-47700’s dimethylaminocyclohexyl group enables CNS penetration, underscoring the role of lipophilic substituents in opioid activity .

Electron-Withdrawing Groups: The 4-cyano group in the target compound and MMV001239 enhances electrophilicity, possibly strengthening hydrogen bonding or dipole interactions with targets like kinases or parasitic enzymes .

Heterocyclic vs. Alicyclic Substituents :

  • Benzothiazole (MMV001239) and pyrazole () substituents are associated with antiparasitic and antimicrobial activities, respectively, while isochroman’s ether oxygen may favor CNS-targeted applications .

Halogenation Effects :

  • Bromine in N-(2-bromo-4,4-dimethyl-3-oxocyclobut-1-en-1-yl)-N-methylbenzamide is critical for MurA inhibition, suggesting halogen atoms can enhance target binding via hydrophobic or van der Waals interactions .

Conflicting Evidence and Limitations

  • Diverse Pharmacological Outcomes : N-Methylbenzamides exhibit activity across unrelated pathways (e.g., opioids vs. antimicrobials), complicating SAR extrapolation .

Biological Activity

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A cyano group (–C≡N)
  • An isochroman moiety
  • A benzamide core

This combination of functional groups may contribute to its biological activity, making it a candidate for further pharmacological studies.

The biological activity of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. For instance, its mechanism may involve:

  • Binding to enzyme active sites
  • Modulating receptor activity

These interactions can influence critical biological pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Research indicates that 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide exhibits several pharmacological properties:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to these pathways.
  • Receptor Modulation : The compound has been shown to interact with various receptors, which can alter physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Activity : A study focused on compounds similar to 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide demonstrated significant anti-inflammatory effects. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Toxicity Assessment : Toxicity predictions conducted during the initial screening phase indicated that derivatives of this compound exhibit low toxicity levels, making them suitable candidates for further development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamideContains a sulfonamide groupPotential for enhanced solubility
N-(isochroman-3-ylmethyl)benzenesulfonamideLacks cyano groupDifferent reactivity patterns
N-MethylbenzamideBasic amide structureCommon solvent properties

The presence of the cyano group in 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide distinguishes it from other compounds, potentially imparting unique reactivity and biological profiles.

Q & A

Basic Question: What are the recommended methods for determining the molecular structure and purity of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide?

Methodological Answer:
Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for bond connectivity and functional group identification. For instance, similar benzamide derivatives were analyzed using ¹H-NMR to confirm amide linkages and aromatic substituents . High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystalline) provides absolute configuration, as demonstrated for N-(3-chlorophenethyl)-4-nitrobenzamide derivatives . Purity assessment utilizes reverse-phase HPLC with UV detection (λ = 254 nm) and thermogravimetric analysis (TGA) to detect residual solvents .

Basic Question: What synthetic strategies are effective for preparing 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide?

Methodological Answer:
A two-step approach is common:

Amide Coupling : React 4-cyanobenzoic acid with isochroman-3-ylmethylamine using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane at 0–5°C to minimize side reactions.

N-Methylation : Treat the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours .
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

Advanced Question: How can researchers evaluate the biological activity of this compound, particularly its receptor interaction?

Methodological Answer:

  • In Vitro Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to assess affinity for targets like serotonin receptors (5-HT₁A), following protocols validated for structurally related N-benzamide antagonists .
  • Functional Activity : Measure intracellular calcium flux (Fluo-4 AM dye) in HEK293 cells expressing TRPM8 ion channels, as described for benzamide-based modulators .
  • Dose-Response Curves : Employ nonlinear regression analysis (GraphPad Prism) to calculate EC₅₀/IC₅₀ values, ensuring triplicate replicates to minimize variability .

Advanced Question: What analytical techniques resolve contradictions in solubility and stability data?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with HPLC quantification across pH buffers (1.2–7.4) and solvents (DMSO, ethanol). For discrepancies, validate via dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Hydrolytic degradation pathways (amide bond cleavage) are common in benzamides; stabilize using lyophilization or cyclodextrin encapsulation .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling : Use Schrödinger’s QikProp to predict logP (lipophilicity) and Caco-2 permeability. Adjust substituents (e.g., isochroman methyl groups) to enhance blood-brain barrier penetration .
  • Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) with AutoDock Vina. Introduce electron-withdrawing groups (e.g., cyano) to reduce oxidative metabolism, as shown in related N-methylbenzamides .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for receptor mutants to prioritize synthetic analogs .

Advanced Question: What strategies mitigate synthetic byproducts during scale-up?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect dimerization or over-alkylation products. For example, N,N-dimethylation byproducts in benzamide syntheses are minimized by controlled methyl iodide stoichiometry .
  • Process Optimization : Switch from batch to flow chemistry for amide coupling, reducing reaction time and improving heat dissipation. Use in-line FTIR for real-time monitoring .
  • Crystallization Engineering : Apply anti-solvent crystallization (water in isopropanol) with seeding to enhance polymorph purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.